molecular formula C14H11ClO2 B13778576 4-Chloro-2-o-tolyloxybenzaldehyde

4-Chloro-2-o-tolyloxybenzaldehyde

Cat. No.: B13778576
M. Wt: 246.69 g/mol
InChI Key: QRONQWUEDGYTKF-UHFFFAOYSA-N
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Description

4-Chloro-2-o-tolyloxybenzaldehyde is an organic compound with the molecular formula C14H11ClO2. It is a chlorinated derivative of benzaldehyde and is used in various chemical syntheses and industrial applications. This compound is known for its unique chemical properties, making it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-o-tolyloxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with o-tolyl ether in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as toluene or xylene. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-o-tolyloxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2-o-tolyloxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-o-tolyloxybenzaldehyde is unique due to its combination of a chlorinated benzaldehyde core with an o-tolyloxy substituent. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-2-(2-methylphenoxy)benzaldehyde

InChI

InChI=1S/C14H11ClO2/c1-10-4-2-3-5-13(10)17-14-8-12(15)7-6-11(14)9-16/h2-9H,1H3

InChI Key

QRONQWUEDGYTKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=C(C=CC(=C2)Cl)C=O

Origin of Product

United States

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